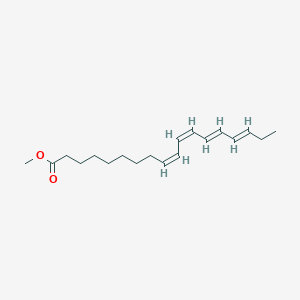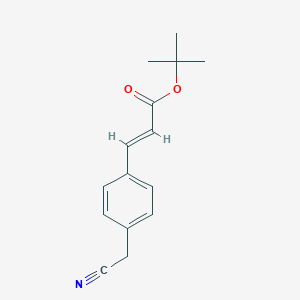![molecular formula C8H13NO2 B026286 (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 109428-53-7](/img/structure/B26286.png)
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Vue d'ensemble
Description
“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a specialty chemical . It is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid”, has been extensively studied. The Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecule consists of 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecular weight is approximately 155.194 Da .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For example, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .Applications De Recherche Scientifique
Synthesis of Poly(pyrrole-2-carboxylic acid) Particles
Specific Scientific Field
Summary of the Application
Poly(pyrrole-2-carboxylic acid) (PCPy) particles have been synthesized using an environmentally friendly method involving enzymatic catalysis .
Methods of Application or Experimental Procedures
The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide, which resulted from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction . The formation rate of PCPy was investigated in different pH mediums and compared with the formation rate of PCPy synthesized by chemical oxidative polymerization .
Results or Outcomes
The GOx catalyzed polymerization reaction was faster than that based on chemical oxidative polymerization . However, the precipitation of insoluble precipitate was observed after a longer period of polymerization . The presence of carboxylic groups in the formed PCPy particles was confirmed by FTIR spectroscopy and potentiometric back-titration .
Synthesis of Ramipril
Specific Scientific Field
Summary of the Application
“(2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is used in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor .
Methods of Application or Experimental Procedures
The synthesis of Ramipril involves the coupling of “(2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” with another compound . The reaction is initiated by an activation process, which could involve the use of hydroxybenzotriazole .
Results or Outcomes
The synthesis results in the production of Ramipril, a potent ACE inhibitor used in the treatment of hypertension and some types of congestive heart failure .
Preparation of N-acylpyrroles
Specific Scientific Field
Summary of the Application
Carboxylic acids, which include pyrrole-2-carboxylic acid, can be used in the preparation of N-acylpyrroles .
Methods of Application or Experimental Procedures
The preparation involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Results or Outcomes
The procedure is highly tolerant of various functional groups, resulting in the successful synthesis of N-acylpyrroles .
Propriétés
IUPAC Name |
(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911157 | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
CAS RN |
109428-53-7 | |
| Record name | 2-Azabicyclo(3.3.0)octane-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)







